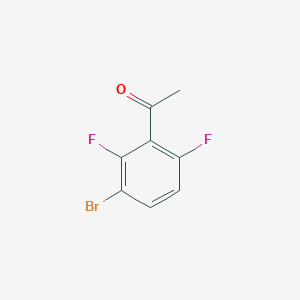

1-(3-Bromo-2,6-difluorophenyl)ethanone

Description

Properties

IUPAC Name |

1-(3-bromo-2,6-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O/c1-4(12)7-6(10)3-2-5(9)8(7)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDPVCFHJISTHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation to Introduce the Ethanone Group

The acetyl group is introduced onto the brominated aromatic ring via Friedel-Crafts acylation, a well-established method for aryl ketone synthesis:

- Acylating Agent: Acetyl chloride.

- Catalyst: Anhydrous aluminum chloride (AlCl3).

- Solvent: Dichloromethane (DCM) or 1,2-dichlorobenzene.

- Temperature: Typically 0 °C to room temperature for initial complex formation; elevated temperatures (up to 140 °C) for reaction progression.

- Time: 1 to 3 hours depending on scale and solvent.

- Workup: Quenching with aqueous ammonium chloride or dilute acid, extraction with organic solvents, drying, and purification by column chromatography.

A representative procedure involved dissolving AlCl3 in DCM at 0 °C, adding acetyl chloride, stirring for 1 hour, followed by slow addition of brominated aromatic precursor at -80 °C and stirring for 16 hours. The reaction mixture was then quenched with ammonium chloride solution and extracted. Purification by silica gel chromatography yielded the target ketone with a 74% yield.

In another example, acetylation of 2-bromophenyl acetate in 1,2-dichlorobenzene with AlCl3 at 140 °C for 3 hours produced 1-(3-bromo-2-hydroxyphenyl)ethanone with a 62% yield after crystallization and chromatography.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Bromination | Br2 or NBS, diisopropylamine, CS2, 0–20 °C | 25–63 | Regioselective bromination at 3-position; low to moderate yield depending on method |

| 2 | Friedel-Crafts Acylation | Acetyl chloride, AlCl3, DCM or 1,2-dichlorobenzene, 0–140 °C, 1–16 h | 62–74 | Introduction of ethanone group; purification by chromatography |

| 3 | Alternative (Silyl route) | (4-bromo-2,6-difluoro-phenyl)-trimethylsilane, AcCl, AlCl3, DCM, -80 °C | 74 | Improved regioselectivity and yield via silyl intermediate |

| 4 | Sandmeyer Bromination | Diazotization, CuBr, acid medium | ~25 | Alternative bromination route for related compounds |

Research Findings and Considerations

- The regioselectivity of bromination is influenced by the electron-withdrawing fluorine atoms at the 2 and 6 positions, directing substitution preferentially to the 3-position.

- Friedel-Crafts acylation requires careful control of temperature to avoid polyacylation or decomposition.

- Purification often involves silica gel chromatography with ethyl acetate/hexane mixtures to separate positional isomers and by-products.

- The use of trimethylsilyl intermediates can enhance yield and selectivity but requires additional synthetic steps.

- Industrial synthesis emphasizes scalability and safety, with continuous flow methods improving reproducibility and reducing hazardous reagent exposure.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2,6-difluorophenyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium), solvents (e.g., ethanol, dichloromethane).

Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products Formed

Substitution: Amino or thio derivatives of the original compound.

Reduction: 1-(3-Bromo-2,6-difluorophenyl)ethanol.

Oxidation: 1-(3-Bromo-2,6-difluorophenyl)acetic acid.

Scientific Research Applications

1-(3-Bromo-2,6-difluorophenyl)ethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2,6-difluorophenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the nature of its interactions with biological molecules.

Comparison with Similar Compounds

Positional Isomers and Halogenation Patterns

Key structural analogs differ in the positions of bromine and fluorine substituents:

Key Observations :

- Electronic Effects : The 3-bromo substituent (meta to acetyl) in the target compound creates distinct electronic environments compared to 4-bromo (para) isomers, influencing electrophilic substitution patterns.

Reactivity in Halogenation Reactions

highlights that halogenation efficiency depends on substituent positions. For example:

- Target Compound: Bromination with NBS (N-Bromosuccinimide) in ionic liquid [BMIM(SO₃H)][OTf] yields mono- or polybrominated products depending on NBS equivalents. At 1.1 equiv. NBS, the 3-bromo derivative dominates, while 4.4 equiv. produces tetrabrominated products .

- Analog Comparison: 1-(4-Bromo-2,6-dimethoxyphenyl)ethanone () shows similar trends, but methoxy groups (electron-donating) vs. fluorine (electron-withdrawing) alter reaction rates and product distributions.

Research Findings and Trends

- Synthetic Efficiency : Lithiation-trapping methods () offer precise control over substituent positions compared to classical halogenation, which may produce mixtures .

- Structural Characterization : NMR data (e.g., coupling constants between fluorine and methyl groups) are critical for distinguishing isomers .

Biological Activity

1-(3-Bromo-2,6-difluorophenyl)ethanone is a halogenated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of bromine and fluorine substituents, which may influence its reactivity and interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

- Molecular Formula : C9H7BrF2O

- Molecular Weight : Approximately 251.05 g/mol

- Structure : The compound consists of a bromo-substituted phenyl ring attached to an ethanone moiety, which enhances its reactivity.

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential activity against bacteria and fungi; requires further investigation. |

| Anti-inflammatory | Possible modulation of inflammatory pathways; needs more research for validation. |

| Cytotoxicity | May exhibit cytotoxic effects on specific cancer cell lines; specific studies pending. |

Case Studies and Research Findings

While direct studies on this compound are scarce, related compounds have shown promising results:

-

Cytotoxicity in Cancer Research :

- A study on structurally similar compounds indicated significant cytotoxic effects on melanoma cells, suggesting that halogenated phenyl compounds could be developed as potential anticancer agents .

-

Antimicrobial Studies :

- Research on halogenated phenyl derivatives has demonstrated broad-spectrum antimicrobial activity, indicating that this compound may share similar properties .

- Inflammation Modulation :

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other related compounds:

| Compound Name | Key Features |

|---|---|

| 1-(4-Bromo-2,6-difluorophenyl)ethanone | Similar structure but different substitution pattern; potential variations in activity. |

| 1-(3-Bromo-4-fluorophenyl)ethanone | Contains a different fluorination pattern; may exhibit distinct biological properties. |

| 2-Bromo-1-(3,4-difluorophenyl)ethanone | Lacks the bromo substituent; likely results in different reactivity and biological activity. |

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-Bromo-2,6-difluorophenyl)ethanone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation and functional group manipulation. One approach is the bromination of a difluorophenyl precursor. For example, 3-bromo-2,6-difluorobenzaldehyde can be reduced to the corresponding alcohol (using NaBH₄ in ethanol at 0–25°C) and further oxidized to the ketone . Alternatively, direct bromination of 2,6-difluoroacetophenone using bromine in the presence of FeBr₃ as a catalyst (60–80°C, 6–8 hours) achieves selective substitution at the 3-position. Yield optimization requires precise stoichiometric control of bromine (1.1–1.3 equivalents) and inert atmosphere conditions to minimize side reactions like dibromination .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Analytical techniques include:

- NMR Spectroscopy : ¹H NMR (δ 2.6 ppm for acetyl CH₃; aromatic protons split due to Br and F substituents), ¹⁹F NMR (δ -110 to -115 ppm for ortho/para F), and ¹³C NMR (δ 190–200 ppm for ketone carbonyl) .

- HPLC/GC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with retention time comparison to standards. GC-MS confirms molecular ion peaks at m/z 235 (M⁺) .

- Elemental Analysis : Matches theoretical values for C₈H₅BrF₂O (C: 40.89%, H: 2.14%, Br: 33.94%) .

Q. What are the recommended storage conditions to maintain compound stability?

Methodological Answer: Store in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent photodegradation and moisture absorption. The compound is sensitive to prolonged exposure to light and humidity, which can lead to decomposition (e.g., dehalogenation or ketone reduction). Purity should be rechecked via HPLC after long-term storage (>6 months) .

Advanced Research Questions

Q. How do the electronic effects of bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The 3-bromo group acts as a leaving site in Suzuki-Miyaura couplings, while 2,6-difluoro substituents enhance electrophilicity at the ketone via inductive effects. For example, in Pd-catalyzed couplings with aryl boronic acids, the reaction proceeds at 80–100°C in THF/H₂O (3:1) with K₂CO₃ as base, achieving >75% yield. Fluorine’s electron-withdrawing nature stabilizes transition states, accelerating oxidative addition . Competitor pathways (e.g., homocoupling) are suppressed by using Pd(PPh₃)₄ and slow boronic acid addition .

Q. What strategies resolve contradictions in reported biological activity data for halogenated aryl ketones?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. To address this:

- Standardize Assays : Use cell lines with consistent CYP450 expression (e.g., HepG2 for metabolic stability) and control for solvent effects (DMSO ≤0.1%).

- Comparative SAR Studies : Test this compound alongside analogs (e.g., 3-chloro or non-fluorinated derivatives) to isolate substituent effects. For example, fluorination at 2,6-positions increases logP by 0.5 units, enhancing membrane permeability in cytotoxicity assays .

- Purity Validation : LC-MS with isotopic pattern analysis ensures absence of dehalogenated byproducts (e.g., 2,6-difluoroacetophenone) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding to cytochrome P450 3A4 (PDB ID: 1TQN). The ketone oxygen forms hydrogen bonds with Arg-212, while bromine occupies a hydrophobic pocket. Fluorine’s van der Waals interactions with Leu-211 improve binding affinity (ΔG ≈ –9.2 kcal/mol) .

- MD Simulations : GROMACS simulations (AMBER force field) reveal stable binding over 100 ns, with RMSD <2 Å.

- QSAR Models : Hammett constants (σₘ = 0.34 for Br, σₚ = 0.06 for F) correlate with IC₅₀ in enzyme inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.